molecular formula C11H14ClNO4 B1442188 6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester CAS No. 944145-04-4

6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester

Cat. No.: B1442188
CAS No.: 944145-04-4
M. Wt: 259.68 g/mol
InChI Key: CBAFWOWXAZHIAP-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro substituent at the 6th position, a methoxypropoxy group at the 2nd position, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.

    Esterification: The 6-chloronicotinic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 6-chloronicotinic acid methyl ester.

    Substitution Reaction: The final step involves the substitution of the hydrogen atom at the 2nd position with a 3-methoxypropoxy group. This can be achieved through a nucleophilic substitution reaction using 3-methoxypropyl bromide in the presence of a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Substitution: Products vary depending on the nucleophile used, such as amines or thiols.

Scientific Research Applications

6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of nicotinic acid derivatives.

    Industrial Applications: Potential use in the development of agrochemicals or other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinic acid: Shares the chloro substituent but lacks the methoxypropoxy and ester groups.

    2-(3-Methoxypropoxy)-nicotinic acid: Similar structure but without the chloro substituent.

    Nicotinic acid methyl ester: Lacks both the chloro and methoxypropoxy groups.

Uniqueness

6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester is unique due to the combination of its chloro, methoxypropoxy, and ester functional groups. This unique structure imparts specific chemical and biological properties that differentiate it from other nicotinic acid derivatives.

Properties

IUPAC Name

methyl 6-chloro-2-(3-methoxypropoxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-15-6-3-7-17-10-8(11(14)16-2)4-5-9(12)13-10/h4-5H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAFWOWXAZHIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=CC(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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